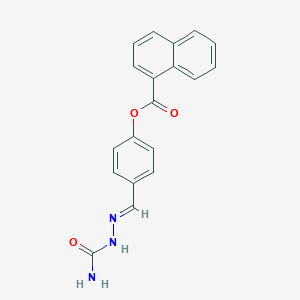![molecular formula C9H13N3O3S B10896737 Methyl [5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B10896737.png)
Methyl [5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE typically involves the reaction of appropriate thiazole derivatives with methyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or platinum, may also be employed to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of thiazole derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential use as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the thiazole ring and the dimethylamino group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE lies in its specific structural features, such as the presence of both a carbamate and a thiazole ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H13N3O3S |
|---|---|
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
methyl N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C9H13N3O3S/c1-5-6(7(13)12(2)3)16-8(10-5)11-9(14)15-4/h1-4H3,(H,10,11,14) |
InChI-Schlüssel |
KIXNKNWVJCQBBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)OC)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10896655.png)
![2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B10896659.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B10896669.png)
![4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896671.png)

![3-[(1E)-2-cyano-3-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate](/img/structure/B10896674.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10896676.png)
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide](/img/structure/B10896684.png)
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B10896698.png)
![[5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B10896706.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10896713.png)

![(3E)-3-[4-(2-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10896728.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide](/img/structure/B10896729.png)
